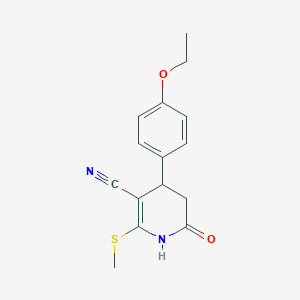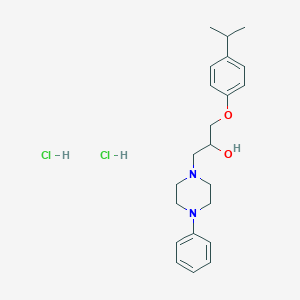
1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol typically involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through the reaction of phenylamine with ethylene diamine under acidic conditions.
Attachment of the phenoxy group: This step involves the reaction of the piperazine derivative with 4-propan-2-ylphenol in the presence of a suitable base like potassium carbonate.
Formation of the final product: The intermediate is then reacted with epichlorohydrin to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This can involve the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on biological systems, particularly the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol would likely involve interaction with specific molecular targets in the body, such as receptors or enzymes. These interactions could modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Phenylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
- 1-(4-Phenylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol
Uniqueness
1-(4-Phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol is unique due to its specific structural features, such as the presence of the propan-2-yl group, which can influence its pharmacological properties and interactions with biological targets.
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18(2)19-8-10-22(11-9-19)26-17-21(25)16-23-12-14-24(15-13-23)20-6-4-3-5-7-20;;/h3-11,18,21,25H,12-17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILFWRQKLLJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride](/img/structure/B5054051.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5054052.png)
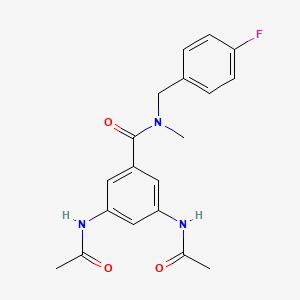
![1-methyl-4-[4-(methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B5054064.png)
![ethyl (2E)-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoate](/img/structure/B5054079.png)
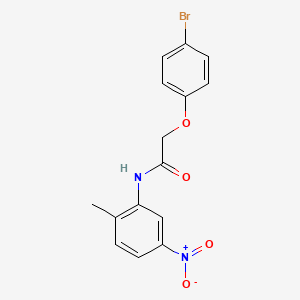

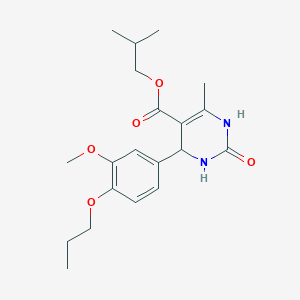

![2-[4-(2-Methoxyphenoxy)butylamino]ethanol](/img/structure/B5054106.png)
![4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B5054113.png)
![N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]propanamide](/img/structure/B5054125.png)
![3-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]phenyl acetate](/img/structure/B5054129.png)
